5-Chloro-N-cyclopropylpyrimidin-2-amine
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Overview
Description
5-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the CAS Number: 1289385-19-8. It has a molecular weight of 169.61 and its IUPAC name is 5-chloro-N-cyclopropyl-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) . This indicates that the molecule contains a cyclopropyl group attached to a pyrimidine ring, which is further substituted with a chlorine atom .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Amination of Pyrimidines Another significant application is observed in the amination of halogenated pyrimidines, where compounds similar to 5-Chloro-N-cyclopropylpyrimidin-2-amine undergo treatment with potassium amide in liquid ammonia. This process results in various aminopyrimidines, depending on the specific halogenated precursors used. Such reactions underscore the compound's role in synthesizing aminopyrimidine derivatives, which are important in medicinal chemistry and material science (C. Rasmussen & H. Plas, 2010).
Regioselective Amination Further research emphasizes the regioselective amination of polychloropyrimidines to achieve 2-substituted aminopyrimidines. This methodology leverages conditions without catalysis for dialkylamines and uses dialkylbiarylphosphine-derived palladium catalysts for aryl- and heteroarylamines. The approach is crucial for synthesizing 2-aminopyrimidines under controlled conditions, demonstrating the versatility of pyrimidine derivatives in targeted chemical synthesis (Sean M. Smith & S. Buchwald, 2016).
Novel Kinase Inhibitors In the quest for novel anticancer agents, derivatives of 5-fluoropyrimidine, structurally akin to this compound, have been explored. These compounds have shown promising activity as kinase inhibitors, underscoring the potential of cyclopropylpyrimidin derivatives in drug discovery and development (H. Wada et al., 2012).
Antihypertensive Activity Furthermore, studies involving 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound with similarities to this compound, have revealed its role as a potent I₁ imidazoline receptor agonist. This activity suggests the potential of cyclopropylpyrimidin derivatives in treating hypertension, further highlighting the broad applicability of these compounds in medicinal chemistry (S. Aayisha et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for 5-Chloro-N-cyclopropylpyrimidin-2-amine are not available in the retrieved data, pyrimidine derivatives are a topic of ongoing research due to their wide range of pharmacological effects . They are often used as intermediates in the synthesis of various pharmaceutical compounds .
Properties
IUPAC Name |
5-chloro-N-cyclopropylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFELEMQCPFAXGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693784 |
Source
|
Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-19-8 |
Source
|
Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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